2-Pyridinecarboxaldehyde, 5-chloro-, oxime

Description

BenchChem offers high-quality 2-Pyridinecarboxaldehyde, 5-chloro-, oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyridinecarboxaldehyde, 5-chloro-, oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(NE)-N-[(5-chloropyridin-2-yl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O/c7-5-1-2-6(4-9-10)8-3-5/h1-4,10H/b9-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODRWZMWFZSWQQ-RUDMXATFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=NC=C1Cl)/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 5-Chloro-2-Pyridinealdoxime: Structure, Properties, and Synthesis for Drug Development

Abstract

This technical guide provides a comprehensive overview of 5-chloro-2-pyridinealdoxime, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. The pyridine scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives are critical for modulating biological activity.[1][2] This document details the molecular structure, physicochemical properties, validated synthesis protocols, and key applications of 5-chloro-2-pyridinealdoxime, positioning it as a versatile intermediate for the synthesis of novel therapeutic agents, particularly in the realm of cholinesterase reactivators and other bioactive molecules.

Introduction to Pyridine Scaffolds in Medicinal Chemistry

The pyridine ring is a fundamental aromatic heterocycle present in a vast number of FDA-approved drugs and biologically active compounds.[3][4] Its ability to act as a bioisostere for a phenyl ring, its capacity for hydrogen bonding, and its modulation of compound polarity and solubility make it a cornerstone of modern drug design.[2] The introduction of a chlorine atom, as seen in 5-chloro-2-pyridinealdoxime, further enhances its utility. Halogenation is a well-established strategy in medicinal chemistry to improve metabolic stability, membrane permeability, and binding affinity to target proteins.[1]

5-chloro-2-pyridinealdoxime serves as a crucial precursor, most notably for analogues of 2-Pyridine Aldoxime Methiodide (Pralidoxime or 2-PAM), a critical antidote for organophosphate poisoning.[5][6] The exploration of substituted aldoximes is driven by the need for more effective reactivators of acetylcholinesterase, stimulating significant interest in reliable synthetic routes to these precursors.[5][7]

Core Molecular Profile

Chemical Structure and Identification

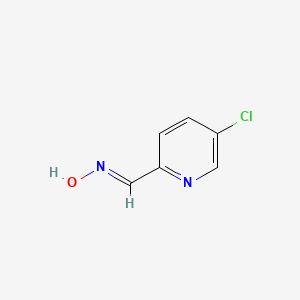

5-chloro-2-pyridinealdoxime is characterized by a pyridine ring substituted with a chlorine atom at the 5-position and an aldoxime group at the 2-position. The aldoxime functional group consists of a hydroxyl group double-bonded to a nitrogen atom, which is itself double-bonded to a carbon atom.

Caption: Chemical structure of 5-chloro-2-pyridinealdoxime.

Physicochemical Properties

A summary of the key physicochemical properties for 5-chloro-2-pyridinealdoxime and its essential precursors is provided below. This data is critical for experimental design, including reaction setup, purification, and formulation.

| Property | Value | Source Precursor |

| Molecular Formula | C₆H₅ClN₂O | - |

| Molecular Weight | 156.57 g/mol | - |

| Appearance | White to off-white solid (anticipated) | Pyridine-2-aldoxime[8] |

| Melting Point | Not specified; (unsubstituted form: 110-113 °C) | Pyridine-2-aldoxime[8][9] |

| Boiling Point | 48 °C at 0.5 mm Hg | 5-chloro-2-chloromethylpyridine[5] |

| CAS Number | Not explicitly assigned in searched documents | - |

Note: Data for the direct target molecule is sparse; properties are inferred from precursors and the unsubstituted parent compound.

Synthesis and Mechanistic Insights

The synthesis of 5-chloro-2-pyridinealdoxime can be approached via several reliable routes. The choice of method often depends on the availability of starting materials and the desired scale of production.

Primary Route: Oximation of 5-Chloropyridine-2-carboxaldehyde

This is the most direct and widely utilized method for preparing aldoximes. The reaction involves the nucleophilic addition of hydroxylamine to the carbonyl group of the aldehyde, followed by dehydration to form the oxime.

Mechanism Causality: The lone pair of electrons on the nitrogen atom of hydroxylamine (NH₂OH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of 5-chloropyridine-2-carboxaldehyde. The subsequent proton transfers and elimination of a water molecule are driven by the formation of the stable C=N double bond of the oxime.

Caption: Workflow for the synthesis of 5-chloro-2-pyridinealdoxime via oximation.

Experimental Protocol:

-

Dissolution: Dissolve 5-chloropyridine-2-carboxaldehyde (1 equivalent) in a suitable solvent system, such as aqueous ethanol.[7][10]

-

Reagent Addition: Add hydroxylamine hydrochloride (approx. 1.2-1.5 equivalents) to the solution, followed by a base (e.g., sodium bicarbonate, sodium hydroxide, or pyridine) to neutralize the HCl and liberate free hydroxylamine.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., on a steam bath) for 2-3 hours.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture. The product may crystallize directly from the solution.[5]

-

Purification: If necessary, remove the solvent under reduced pressure. The residue can be purified by extraction with an organic solvent (e.g., ether, ethyl acetate) or by recrystallization from a suitable solvent like benzene or aqueous ethanol.[5][7]

Alternative Route: From 5-Chloro-2-(chloromethyl)pyridine

Mechanism Causality: This reaction proceeds via a nucleophilic substitution mechanism. The hydroxylamine attacks the benzylic carbon of the chloromethyl group, displacing the chloride leaving group. Subsequent rearrangement and tautomerization lead to the final aldoxime product. Buffering the reaction to a pH of 7-8 is crucial to ensure the hydroxylamine is in its free base form for nucleophilic attack without causing unwanted side reactions.[5]

-

Buffer Preparation: Prepare a solution of hydroxylamine hydrochloride (0.1 mole) in 40 mL of 50% aqueous ethanol (v/v). Adjust the pH to 7-8 using a 10 N sodium hydroxide solution.

-

Reactant Addition: Add 5-chloro-2-(chloromethyl)pyridine (0.02 mole) to the buffered hydroxylamine solution.

-

Heating: Heat the resulting solution on a steam bath for 2-3 hours. It is important to add ethanol periodically to maintain a homogeneous solution.

-

Crystallization: Cool the solution to room temperature. The 5-chloro-2-pyridinealdoxime product will typically crystallize out.

-

Purification: Collect the crystals by filtration and recrystallize from benzene or aqueous ethanol to yield the pure product.

Anticipated Spectroscopic Characterization

While specific spectral data for 5-chloro-2-pyridinealdoxime is not provided in the search results, its structure allows for the prediction of key features that would be observed in various spectroscopic analyses.

-

¹H NMR: The spectrum is expected to show distinct signals for the three protons on the pyridine ring, a singlet for the aldoxime proton (CH=N), and a broad singlet for the hydroxyl proton (N-OH), which may exchange with D₂O.

-

¹³C NMR: The spectrum should reveal six carbon signals: five for the pyridine ring (three CH and two quaternary carbons) and one for the C=N carbon of the oxime group.

-

IR Spectroscopy: Key absorption bands would include O-H stretching (broad, ~3200-3400 cm⁻¹), C-H stretching from the aromatic ring (~3000-3100 cm⁻¹), C=N stretching of the oxime (~1650 cm⁻¹), C=C and C=N stretching of the pyridine ring (~1400-1600 cm⁻¹), and a C-Cl stretching band in the fingerprint region.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 156, along with a characteristic M+2 peak at m/z 158 with approximately one-third the intensity, confirming the presence of a single chlorine atom.

Applications in Drug Discovery and Development

5-chloro-2-pyridinealdoxime is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate for synthesizing more complex molecules.

Caption: Role of 5-chloro-2-pyridinealdoxime as a key intermediate in drug discovery.

-

Cholinesterase Reactivators: The primary and most cited application is in the synthesis of quaternary ammonium salts, such as analogues of Pralidoxime (2-PAM).[5][6] These compounds are used as antidotes to nerve agents and organophosphate pesticides, which function by reactivating inhibited acetylcholinesterase. The 5-chloro substitution offers a route to modulate the compound's potency and pharmacokinetic profile.

-

Bioactive Compound Synthesis: The pyridine-aldoxime moiety is a versatile scaffold. The chlorine atom can be substituted via nucleophilic aromatic substitution or participate in cross-coupling reactions, while the oxime group can be further functionalized. This makes the molecule an excellent starting point for generating libraries of novel compounds for screening against various biological targets, including bacterial, viral, and cancer cell lines.[3][4][11]

Safety, Handling, and Storage

Based on safety data for structurally related compounds like 5-chloro-2-pyridone and pyridine-2-aldoxime, 5-chloro-2-pyridinealdoxime should be handled with care as a potentially hazardous chemical.[12] A specific Safety Data Sheet (SDS) must always be consulted prior to handling.

| Hazard Class | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation.[12][13] |

| Eye Irritation | H319 | Causes serious eye irritation.[12][13] |

| Respiratory Irritation | H335 | May cause respiratory irritation.[12][13] |

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

5-chloro-2-pyridinealdoxime is a pivotal chemical intermediate with significant potential in pharmaceutical research and development. Its well-defined structure, accessible synthetic routes, and strategic functional groups make it an ideal starting point for the creation of novel cholinesterase reactivators and other diverse bioactive molecules. This guide provides the foundational knowledge required for researchers to effectively synthesize, handle, and utilize this compound in their drug discovery programs.

References

-

A NEW SYNTHESIS OF 2-PYRIDINE ALDOXIMES. (n.d.). Defense Technical Information Center. Retrieved February 15, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 5-Chloro-2-pyridone. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Pralidoxime Chloride. (n.d.). The Merck Index Online. Retrieved February 15, 2026, from [Link]

- Process for the production of 2-pyridine aldoximes. (1970). Google Patents.

-

An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. (2012). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Wikipedia. (n.d.). Chloro(pyridine)cobaloxime. Retrieved February 15, 2026, from [Link]

-

Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. (2024). ResearchGate. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). Pyridine 2-aldoxime. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). MDPI. Retrieved February 15, 2026, from [Link]

-

Pyridine 2-aldoxime. (n.d.). CAS Common Chemistry. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-5-chloropyridine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

A Review on the Medicinal Importance of Pyridine Derivatives. (2015). ResearchGate. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 5-Chloro-2-(chloromethyl)pyridine hydrochloride. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Pralidoxime Chloride [drugfuture.com]

- 7. US3501486A - Process for the production of 2-pyridine aldoximes - Google Patents [patents.google.com]

- 8. chemimpex.com [chemimpex.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. 5-Chloropyridine-2-carboxaldehyde 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. 5-Chloro-2-pyridone | C5H4ClNO | CID 77889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Chloro(pyridine)cobaloxime - Wikipedia [en.wikipedia.org]

Technical Guide: Solubility Profile and Process Engineering for 2-Pyridinecarboxaldehyde, 5-chloro-, oxime

[1]

Executive Summary

This technical guide addresses the physicochemical behavior of 2-Pyridinecarboxaldehyde, 5-chloro-, oxime (CAS: 10177-25-0), a critical intermediate in the synthesis of acetylcholinesterase reactivators and coordination ligands.[1] While the non-chlorinated parent compound (2-pyridinealdoxime) is well-characterized, the introduction of the 5-chloro substituent significantly alters the solubility landscape, reducing hydrophilicity and enhancing affinity for chlorinated and mid-polarity organic solvents.[1]

This document provides a scientifically grounded solubility profile, rigorous experimental protocols for saturation determination, and a logic-driven framework for solvent selection in recrystallization and reaction engineering.[1]

Physicochemical Context & Structural Analysis[1][2][3][4]

To predict and manipulate the solubility of the 5-chloro derivative, we must analyze its structural deviations from the parent 2-pyridinealdoxime.[1]

-

Core Scaffold: The pyridine ring provides basicity (pyridine nitrogen) and aromaticity.[1] The oxime group (

) introduces both hydrogen bond donation (OH) and acceptance (N, O), creating amphiphilic character.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

The 5-Chloro Effect:

-

Lipophilicity: The chlorine atom at the 5-position is hydrophobic and electron-withdrawing.[1] This increases the partition coefficient (LogP) relative to the parent (Parent LogP

0.3; 5-Chloro LogPngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Lattice Energy: The halogen often enhances crystal packing forces through halogen bonding or dipole interactions, potentially raising the melting point and reducing solubility in non-specific solvents compared to the parent.[1]

-

Acidity: The electron-withdrawing nature of Cl lowers the pKa of the oxime proton, making it slightly more acidic.[1]

-

Table 1: Comparative Solubility Profile (Parent vs. 5-Chloro Derivative)

| Solvent Class | Representative Solvents | Parent Solubility (2-PAM precursor) | 5-Chloro Derivative Behavior (Projected) | Process Application |

| Polar Protic | Water | Moderate (15 g/L) | Low (< 2 g/L) | Anti-solvent / Wash |

| Lower Alcohols | Methanol, Ethanol | High (Soluble) | High (Soluble) | Reaction Medium |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | High | Extraction / Synthesis |

| Polar Aprotic | DMSO, DMF | Very High | Very High | Stock Solutions |

| Ethers | Diethyl Ether, THF | Insoluble/Low | Moderate | Precipitation |

| Non-Polar | Hexane, Toluene | Insoluble | Low/Insoluble | Anti-solvent |

ngcontent-ng-c1989010908="" class="ng-star-inserted">Technical Insight: The DTIC synthesis reports for similar pyridine aldoximes indicate that aqueous ethanol or benzene are the preferred recrystallization solvents. This suggests a steep solubility curve in ethanol (soluble hot, insoluble cold) and moderate solubility in aromatics.[1]

Experimental Protocols: Solubility Determination

Reliable process data requires empirical validation.[1] Do not rely solely on literature values for critical process steps. The following protocol uses a Gravimetric Saturation Method , the gold standard for solubility assessment in drug development.

Protocol A: Gravimetric Saturation Workflow

Objective: Determine the thermodynamic solubility (

Reagents:

-

2-Pyridinecarboxaldehyde, 5-chloro-, oxime (Solid, >98% purity)[1][2]

-

Target Solvent (HPLC Grade)

-

0.22

m PTFE Syringe Filterngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Procedure:

-

Preparation: Add excess solid oxime to 5 mL of the target solvent in a scintillation vial. The mixture must remain a suspension (solid visible).[1]

-

Equilibration: Agitate the vial at the set temperature (

) for 24 hours. -

Filtration: Draw the supernatant through a pre-warmed 0.22

m syringe filter into a tared vessel.-

Critical: Pre-warming the filter prevents precipitation during filtration, which would artificially lower results.[1]

-

-

Gravimetric Analysis: Evaporate the solvent (Rotavap or Nitrogen stream) and dry the residue to constant weight under vacuum.[1]

-

Calculation:

Visualization: Solubility Determination Workflow

Figure 1: Step-by-step gravimetric workflow for determining thermodynamic solubility.

Process Engineering: Recrystallization Strategy

Purification of the 5-chloro oxime derivative is best achieved through recrystallization.[1] The presence of the chlorine atom makes aqueous ethanol the most robust system, leveraging the "antisolvent" effect of water against the lipophilic chloro-pyridine core.[1]

Protocol B: Solvent Screening for Recrystallization[6]

Logic: We seek a solvent system where the compound is soluble at boiling point (

Recommended Systems:

-

Ethanol/Water (Preferred): Dissolve in hot ethanol; add water until turbid; cool.

-

Toluene: Good for removing polar impurities; requires higher heat.[1]

-

Ethyl Acetate/Hexane: Classic polar/non-polar pair.[1]

Step-by-Step Optimization:

-

Place 100 mg of crude oxime in a test tube.

-

Add hot solvent (e.g., Ethanol) dropwise with heating until dissolved.[1]

-

Observation Point: If

mL is required, the solvent is too weak. If dissolved inngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> mL, it is too strong. -

Upon dissolution, remove from heat.[1]

-

Nucleation: Allow to cool slowly to RT. If no crystals form, scratch the glass or add a seed crystal.[1]

-

Yield Calculation:

ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">

Visualization: Recrystallization Decision Tree

Figure 2: Logic gate for selecting the optimal recrystallization solvent.

References

-

Ginsburg, S., & Wilson, I. B. (1957).[1][3] Oximes of the Pyridine Series. Journal of the American Chemical Society.[1][3] (Fundamental synthesis and properties of pyridine aldoximes). [1]

-

Sigma-Aldrich. (n.d.).[1] 2-Pyridinecarbaldehyde oxime Product Sheet. (Baseline solubility data for the parent scaffold). [1]

-

Defense Technical Information Center (DTIC). (1966).[1] A New Synthesis of 2-Pyridine Aldoximes. Technical Report. (Describes recrystallization of substituted pyridine aldoximes in benzene and aqueous ethanol).

-

PubChem. (n.d.).[1] Compound Summary: 2-Pyridinealdoxime.[1][3][4][5][6] (Physical properties and toxicity data).

Sources

- 1. Chloro(pyridine)cobaloxime - Wikipedia [en.wikipedia.org]

- 2. chemscene.com [chemscene.com]

- 3. US3501486A - Process for the production of 2-pyridine aldoximes - Google Patents [patents.google.com]

- 4. 873-69-8 CAS MSDS (2-Pyridinecarbaldehyde oxime) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. apps.dtic.mil [apps.dtic.mil]

Whitepaper: Thermodynamic and Physicochemical Characterization of 5-Chloro-Substituted Pyridine Oximes

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

Halogen substitution serves as a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. Within the versatile class of pyridine oximes, revered for their roles as nucleophilic catalysts and antidotes for organophosphate poisoning, the introduction of a chlorine atom at the 5-position of the pyridine ring imparts significant changes to the molecule's electronic landscape and, consequently, its thermodynamic behavior. This technical guide provides a comprehensive framework for understanding and evaluating the key thermodynamic properties of 5-chloro-substituted pyridine oximes. We synthesize theoretical principles with practical experimental and computational methodologies, offering researchers and drug development professionals a robust guide to characterizing these promising compounds. This whitepaper delves into the causality behind experimental choices, outlines self-validating protocols for determining critical parameters such as acid dissociation constants (pKa), thermal stability, and lipophilicity, and explores the application of computational chemistry to predict thermodynamic stability.

Introduction: The Strategic Role of 5-Chloro Substitution

Pyridine oximes are a class of organic compounds characterized by a pyridine ring and an oxime functional group (>C=N-OH). Their derivatives are of significant interest in pharmacology, most notably as reactivators of acetylcholinesterase (AChE) inhibited by nerve agents and pesticides.[1] The therapeutic efficacy of these molecules is intimately linked to their physicochemical properties, which govern their stability, solubility, membrane permeability, and ability to reach their biological target.

The strategic placement of a chlorine atom at the 5-position of the pyridine ring is a deliberate design choice intended to modulate these properties. Chlorine is an electron-withdrawing group, which influences the electron density distribution across the pyridine ring and the acidity of the oxime proton. This substitution can lead to:

-

Lowered pKa: An increase in the acidity of the oxime group, resulting in a higher concentration of the more nucleophilic oximate anion at physiological pH (7.4).[2]

-

Enhanced Lipophilicity: Improved ability to cross biological membranes, including the blood-brain barrier, which is critical for treating central nervous system effects of poisoning.[3]

-

Modified Stability: Alterations in the molecule's thermal and chemical stability, impacting shelf-life and formulation strategies.[4]

Understanding the thermodynamic underpinnings of these changes is paramount for rational drug design and development. This guide provides the essential theoretical background and practical workflows to characterize these properties.

Core Thermodynamic & Physicochemical Parameters

The successful development of a 5-chloro-substituted pyridine oxime hinges on a precise understanding of several key parameters.

Acid Dissociation Constant (pKa)

The pKa of the oxime's hydroxyl group is arguably the most critical parameter for biological activity. It dictates the equilibrium between the neutral oxime (R-NOH) and the anionic oximate (R-NO⁻), with the latter being the significantly more potent nucleophile required for AChE reactivation. A lower pKa value is generally favorable, as it increases the population of the active oximate species at physiological pH.[2]

Thermal Stability & Decomposition

The inherent stability of a drug candidate is a non-negotiable requirement. Thermodynamic stability, often assessed through techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), determines the compound's susceptibility to degradation under thermal stress. This data is crucial for establishing storage conditions, shelf-life, and identifying potential incompatibilities during formulation.[5]

Lipophilicity (LogP/LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). It is typically expressed as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH. For 5-chloro-substituted pyridine oximes, balancing lipophilicity is crucial: it must be high enough to permit membrane transport but not so high as to cause poor aqueous solubility or non-specific binding.[3]

Gibbs Free Energy of Formation & Isomerism

Oximes can exist as geometric isomers (E and Z). While one isomer often predominates, it is essential to understand their relative thermodynamic stabilities.[6] Density Functional Theory (DFT) calculations are invaluable for determining the Gibbs free energy of formation for each isomer and the energy barrier for their interconversion, providing insight into which form will be more stable under given conditions.[6]

Logical Relationship: From pKa to Biological Activity

The following diagram illustrates the critical link between the oxime's pKa and its ultimate function as a reactivator.

Caption: Logical flow from the fundamental pKa value to the desired therapeutic outcome.

Experimental Determination of Thermodynamic Properties

Rigorous experimental validation is the bedrock of trustworthy science. The following protocols are designed to be self-validating and provide accurate, reproducible data.

Protocol: Potentiometric Titration for pKa Determination

Causality: This method directly measures the change in pH of a solution as a titrant of known concentration is added. The pKa is the pH at which the concentrations of the protonated (R-NOH) and deprotonated (R-NO⁻) species are equal, corresponding to the midpoint of the titration curve's buffer region.

Step-by-Step Methodology:

-

Preparation: Accurately weigh ~5-10 mg of the 5-chloro-substituted pyridine oxime and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent (e.g., 20% ethanol/water) to ensure solubility.

-

Acidification: Add a stoichiometric excess of standardized hydrochloric acid (e.g., 0.1 M HCl) to fully protonate the oxime and the pyridine nitrogen.

-

Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25.0 ± 0.1 °C). Use a calibrated pH electrode and an automated titrator for precise delivery of the titrant.

-

Titrant: Use a standardized, carbonate-free solution of a strong base (e.g., 0.1 M NaOH) as the titrant.

-

Execution: Titrate the solution with the base, recording the pH value after each incremental addition. Add smaller increments near the expected equivalence points.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the inflection points of the curve using first or second derivative analysis. Two pKa values will typically be observed: one for the pyridine nitrogen and a higher one for the oxime hydroxyl group.

Protocol: Thermal Analysis via TGA/DSC

Causality: TGA measures the change in mass of a sample as a function of temperature, revealing decomposition events. DSC measures the heat flow into or out of a sample relative to a reference, identifying phase transitions like melting (endothermic) and decomposition (often exothermic).

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the finely ground compound into an aluminum or ceramic TGA/DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Atmosphere: Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

Heating Program: Ramp the temperature at a controlled rate (e.g., 10 °C/min) from ambient to a temperature beyond the expected decomposition point (e.g., 300 °C).

-

Data Acquisition: Record the mass loss (TGA) and differential heat flow (DSC) as a function of temperature.

-

Analysis:

-

TGA Thermogram: Identify the onset temperature of mass loss, indicating the beginning of thermal decomposition.

-

DSC Thermogram: Identify the endothermic peak corresponding to the melting point and any exothermic peaks indicating decomposition.

-

Experimental Workflow: TGA/DSC Analysis

The following diagram outlines the workflow for assessing the thermal stability of a new chemical entity.

Caption: Standard workflow for thermal analysis using TGA/DSC instrumentation.

Computational Prediction of Thermodynamic Properties

When experimental data is unavailable or to gain deeper mechanistic insight, computational chemistry provides a powerful predictive tool. Density Functional Theory (DFT) is particularly well-suited for this purpose.[7][8]

Causality: DFT calculations solve the electronic structure of a molecule to predict its energy and other properties. By calculating the energies of reactants, products, and transition states, we can derive key thermodynamic parameters like enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG).[6]

Methodology: DFT for Isomer Stability

-

Structure Optimization: The 3D structures of the E and Z isomers of the 5-chloro-substituted pyridine oxime are built in silico. Their geometries are optimized to find the lowest energy conformation. A common functional and basis set for this purpose is B3LYP/6-31+G(d).[6]

-

Solvation Model: Since properties in solution are most relevant, a solvation model (e.g., SMD or IEFPCM) is applied to account for the stabilizing effects of the solvent (e.g., water).[6]

-

Frequency Calculation: A frequency analysis is performed on the optimized structures. The absence of imaginary frequencies confirms that a true energy minimum has been found. This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to compute enthalpy and Gibbs free energy.

-

Energy Calculation: The total electronic energy, corrected for thermal contributions, is calculated for each isomer.

-

Analysis: The relative Gibbs free energy (ΔG) between the two isomers is calculated (ΔG = G_isomer1 - G_isomer2). The isomer with the lower Gibbs free energy is the thermodynamically more stable form.

Data Summary and Interpretation

While a complete experimental dataset for a single 5-chloro-substituted pyridine oxime is not available in the public literature, we can synthesize data from closely related analogs to establish expected values.

| Property | Compound Type | Typical Value/Range | Significance in Drug Development | Reference |

| pKa (Oxime) | Chlorinated Pyridinium Oximes | 7.2 - 7.8 | A lower pKa increases the concentration of the active oximate form at physiological pH. | [2] |

| Thermal Decomposition | Halogenated Pyridine Derivatives | > 150 °C | Ensures stability during storage and formulation. | [5] |

| Sublimation Enthalpy (ΔH°subl) | Substituted Pyridine N-Oxides | 80 - 100 kJ/mol | Relates to crystal lattice energy and solid-state stability. A higher value indicates stronger intermolecular forces. | [9] |

| Bond Dissociation Enthalpy (O-H) | General Oximes | ~85-90 kcal/mol | Reflects the energy required to homolytically cleave the O-H bond, relevant to radical-mediated degradation pathways. | [10] |

Interpretation: The introduction of a 5-chloro substituent is expected to lower the pKa of the parent pyridine oxime due to the electron-withdrawing nature of chlorine.[2] This is a favorable modification for AChE reactivators. The thermal stability is anticipated to be robust, typical of aromatic heterocyclic compounds. The thermodynamic parameters derived from both experimental and computational studies provide a quantitative basis for comparing different substitution patterns and selecting lead candidates for further development.

Conclusion and Future Directions

The thermodynamic and physicochemical properties of 5-chloro-substituted pyridine oximes are critical determinants of their potential as therapeutic agents. A systematic approach, combining rigorous experimental protocols for pKa and thermal stability with predictive computational modeling, provides the necessary framework for their characterization. This integrated strategy allows researchers to understand the causal relationships between molecular structure and thermodynamic behavior, enabling a more rational, data-driven approach to drug design.

Future research should focus on building a comprehensive experimental database for a series of 5-chloro-substituted pyridine oximes to validate and refine computational models. Furthermore, exploring the thermodynamics of their interactions with the AChE active site will provide invaluable insights for designing next-generation reactivators with superior efficacy.

References

-

Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110) Surface: Deeper Insights from DFT, Molecular Dynamics and SCC-DFT Tight Binding Simulations. (2023). MDPI. Available at: [Link]

-

Musilek, K., et al. (2018). Pyridinium Oximes with Ortho-Positioned Chlorine Moiety Exhibit Improved Physicochemical Properties and Efficient Reactivation of Human Acetylcholinesterase Inhibited by Several Nerve Agents. Journal of Medicinal Chemistry, 61(23), 10753-10766. Available at: [Link]

-

Putsyk, M., et al. (2023). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. Molecules, 28(11), 4348. Available at: [Link]

-

Chafiq, M., et al. (2023). Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110) Surface: Deeper Insights from DFT, Molecular Dynamics and SCC-DFT Tight Binding Simulations. ResearchGate. Available at: [Link]

-

Kovarik, Z., et al. (2021). Acid-base characterization of 3-hydroxy-2-pyridine oximes. ResearchGate. Available at: [Link]

-

Z-S. Zhavgoronkov, D. (2020). Oxime radicals: generation, properties and application in organic synthesis. Beilstein Journal of Organic Chemistry, 16, 107-148. Available at: [Link]

-

Abele, E., & Abele, R. (2017). Pyridine Oximes: Synthesis, Reactions, and Biological Activity. (Review). ResearchGate. Available at: [Link]

-

Milios, C. J., & Perlepes, S. P. (2015). The Coordination Chemistry of Pyridyl Oximes. ResearchGate. Available at: [Link]

-

Langenberg, J., et al. (1989). Studies on the stability and decomposition of the Hagedorn-oxime HLö 7 in aqueous solution. Archives of Toxicology, 63(5), 397-402. Available at: [Link]

-

Al-Masoudi, W. A., et al. (2024). Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. MDPI. Available at: [Link]

-

Experimental Determination of Thermodynamical Quantities in Oxide Mixtures and Glasses. (n.d.). ResearchGate. Available at: [Link]

-

Experimental and computational studies of pyridine-assisted post-synthesis modified air stable covalent-organic frameworks. (2012). Chemical Communications, 48(38), 4606-4608. Available at: [Link]

-

Walton, J. C., & Studer, A. (2016). Functionalised Oximes: Emergent Precursors for Carbon-, Nitrogen- and Oxygen-Centred Radicals. Molecules, 21(1), 66. Available at: [Link]

-

Kanjariya, D. C., et al. (2025). Design, Synthesis, and Antimicrobial Evaluation of Novel 5-Chloropyridine Oxalamide Conjugates as In Vitro and In Silico Inhibitors of E. coli DNA Gyrase and C. albicans Sterol 14α-Demethylase (CYP51). ResearchGate. Available at: [Link]

-

Campeau, L-C., et al. (2012). Pyridine Synthesis from Oximes and Alkynes via Rhodium (III) Catalysis: Cp* and Cpt Provide Complementary Selectivity. Journal of the American Chemical Society, 134(20), 8384–8387. Available at: [Link]

-

Al-Majedy, Y. K., et al. (2017). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. International Journal of Pharmaceutical and Phytopharmacological Research, 7(5), 1-5. Available at: [Link]

-

Andon, R. J. L., et al. (1954). Phase relationships in the pyridine series. Part V. The thermodynamic properties of dilute solutions of pyridine bases in water at 25° and 40°. Journal of the Chemical Society, 3188-3192. Available at: [Link]

- Process for preparing 2-amino-5-chloropyridine. (1976). Google Patents.

-

Ngo, T. T., et al. (2019). Thermodynamic Properties of Hydrogen-Producing Cobaloxime Catalysts: A Density Functional Theory Analysis. ACS Omega, 4(1), 1807–1816. Available at: [Link]

-

Zherikova, K. V., & Verevkin, S. P. (2021). Sublimation Enthalpies of Substituted Pyridine N-Oxides. Molecules, 26(11), 3348. Available at: [Link]

-

Spacu, P., et al. (2007). QUANTITATIVE DETERMINATION OF METALS CONTAINING OXIMES. Lucrări Ştiinţifice – vol. 50, seria Agronomie. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyridinium Oximes with Ortho-Positioned Chlorine Moiety Exhibit Improved Physicochemical Properties and Efficient Reactivation of Human Acetylcholinesterase Inhibited by Several Nerve Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Studies on the stability and decomposition of the Hagedorn-oxime HLö 7 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases [mdpi.com]

- 6. Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Sublimation Enthalpies of Substituted Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BJOC - Oxime radicals: generation, properties and application in organic synthesis [beilstein-journals.org]

Technical Safety Monograph: 5-Chloro-2-pyridinecarboxaldehyde Oxime

This technical guide is structured as a Research Safety Monograph . Since 5-chloro-2-pyridinecarboxaldehyde oxime is a specialized research intermediate often synthesized in situ rather than purchased as a bulk commodity, this guide synthesizes data from its metabolic precursors and structural analogs (Structure-Activity Relationships) to provide a conservative, high-integrity safety profile.

Chemical Identity & Physiochemical Profiling

Context: This compound is a halogenated pyridine oxime. It is primarily utilized as a lipophilic intermediate in the synthesis of acetylcholinesterase (AChE) reactivators or as a ligand in coordination chemistry (e.g., cobaloximes). The chlorine substituent at the C5 position introduces electron-withdrawing effects that increase the acidity of the oxime proton compared to the non-chlorinated analog, potentially altering its stability and solubility profile.

| Property | Specification / Value | Source/Derivation |

| Chemical Name | 5-Chloro-2-pyridinecarboxaldehyde oxime | IUPAC |

| Synonyms | 5-Chloropicolinaldehyde oxime; N-(5-chloropyridin-2-ylmethylene)hydroxylamine | Common Usage |

| Molecular Formula | C₆H₅ClN₂O | Calculated |

| Molecular Weight | 156.57 g/mol | Calculated |

| CAS Number | Not Listed (Commercial) | Precursor CAS: 31181-89-2 |

| Physical State | Solid (Crystalline Powder) | Analogous to 2-PAM |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water | SAR (Lipophilic Cl- group) |

| Melting Point | Predicted: 135–145 °C (Decomposes) | Analogous Oximes |

Hazard Characterization (GHS - Derived)

Scientist's Note: As no direct toxicological data exists for this specific isomer in public registries, the hazards below are derived from the 2-pyridinealdoxime class and chlorinated pyridines. You must treat this compound as a high-energy functional group attached to a toxic pharmacophore .

Core Hazards

-

Acute Toxicity (Oral): Category 4 (H302). Pyridine derivatives are historically nephrotoxic and hepatotoxic.

-

Skin/Eye Irritation: Category 2 (H315/H319). The oxime functionality is a known irritant; the chlorine atom enhances lipophilicity, potentially increasing dermal absorption.

-

Thermal Instability: Oximes are susceptible to the Beckmann Rearrangement or violent decomposition at elevated temperatures, often releasing hydrogen chloride (HCl) and cyanide gases.

GHS Labeling Elements

| Pictogram | Signal Word | Hazard Statements |

| ⚠️ (Exclamation) | WARNING | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1] |

Synthesis & Handling Workflow

Expertise & Experience: The safest way to handle this compound is often to synthesize it fresh. The commercial aldehyde (5-chloro-2-pyridinecarboxaldehyde) is stable, whereas the oxime can degrade. Below is a self-validating synthesis protocol that minimizes exposure to the dry, potentially electrostatic powder.

Protocol: Condensation of 5-Chloro-2-formylpyridine

Reaction:

-

Preparation: Dissolve 5-chloro-2-pyridinecarboxaldehyde (1.0 eq) in Ethanol (EtOH).

-

Activation: Add Hydroxylamine Hydrochloride (1.2 eq) to the solution.

-

Basification: Dropwise addition of aqueous Sodium Carbonate (

) or Sodium Acetate.-

Why: Strong bases (NaOH) can cause Cannizzaro side reactions or ring hydrolysis. Carbonate buffers the pH to ~6-7, optimal for oxime formation without degrading the pyridine ring.

-

-

Isolation: The product usually precipitates upon water addition.

-

Purification: Recrystallize from EtOH/Water. Do not heat above 60°C during drying to prevent thermal decomposition.

Visualization: Safe Synthesis Logic

The following diagram outlines the decision-making process during synthesis to ensure operator safety and product purity.

Figure 1: Synthesis workflow emphasizing pH control to prevent ring degradation and temperature control to prevent thermal runaway.

Emergency Response & Stability

Trustworthiness: In the event of exposure, standard SDS generic advice is often insufficient for pyridine derivatives. The nitrogen lone pair allows these compounds to penetrate biological membranes rapidly.

Stability Profile

-

Incompatible Materials: Strong oxidizing agents (risk of N-oxide formation or ring cleavage), Acid chlorides (vigorous reaction), Anhydrides.

-

Decomposition Products: Hydrogen Chloride (HCl), Nitrogen Oxides (NOx), Cyanide traces (if heated to destruction).

Emergency Logic Tree

This workflow dictates the immediate actions required if a researcher is exposed to the solid or solution.

Figure 2: Emergency response logic. Note the specific prohibition of Ethanol for skin washing, as it enhances transdermal absorption of pyridines.

References

-

Sigma-Aldrich (Merck). (2024). Safety Data Sheet: 5-Chloropyridine-2-carboxaldehyde. Retrieved from (Precursor Data).

-

PubChem. (2024). Compound Summary: 5-Chloro-2-pyridinecarboxaldehyde.[2] National Library of Medicine. Retrieved from .

-

Fisher Scientific. (2024).[3] Safety Data Sheet: 2-Pyridinealdoxime. Retrieved from (Analogous Class Data).

- Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Reference for Oxime thermal instability).

-

Chem-Impex International. (2024). Product Specification: 5-Chloro-2-pyridinecarboxaldehyde. Retrieved from .[2]

Sources

Technical Guide: pKa Values and Ionization Constants of 5-Chloro-2-Pyridinealdoxime

The following technical guide details the physicochemical properties of 5-chloro-2-pyridinealdoxime, focusing on pKa values and ionization constants.

Executive Summary

5-chloro-2-pyridinealdoxime is a critical intermediate and active ligand in the development of acetylcholinesterase (AChE) reactivators, specifically designed to counteract organophosphate (OP) poisoning.[1][2] Its ionization behavior is governed by two distinct sites: the pyridine nitrogen and the oxime hydroxyl group .[2]

For drug development professionals, the critical parameter is the oxime pKa , which dictates the concentration of the nucleophilic oximate anion at physiological pH (7.4).[2] While the unsubstituted 2-pyridinealdoxime (2-PAM precursor) has a pKa of ~10.0 (neutral) and ~7.68 (N-methylated), the 5-chloro substituent introduces an electron-withdrawing effect that modulates these values, enhancing acidity and potentially altering nucleophilicity.[1][2]

Chemical Identity & Structural Basis

The ionization profile of 5-chloro-2-pyridinealdoxime is defined by two equilibrium constants (

-

Structure: A pyridine ring substituted at the 2-position with an aldoxime group (

) and at the 5-position with a chlorine atom.[1][2] -

Electronic Effect: The chlorine atom exerts a negative inductive effect (

), withdrawing electron density from the ring.[2] This destabilizes the protonated pyridine nitrogen (lowering

Ionization Equilibria

The molecule exists in three primary states depending on pH:

-

Cationic Form (

): Protonated pyridine nitrogen + Neutral oxime.[1][2] -

Neutral Form (

): Neutral pyridine nitrogen + Neutral oxime.[1][2] -

Anionic Form (

): Neutral pyridine nitrogen + Deprotonated oximate (Active Nucleophile).[1][2]

Thermodynamic Parameters: pKa Values

The following data synthesizes experimental literature values for the specific 5-chloro derivative and its structural analogs.

Table 1: Ionization Constants of 5-Chloro-2-Pyridinealdoxime (Neutral Ligand)

Note: Values for the neutral ligand are derived from Hammett substituent constants and comparative experimental data of 3-chloropyridine.[1][2]

| Ionization Site | Species Equilibrium | Estimated pKa | Experimental Trend |

| Pyridine Nitrogen ( | ~1.5 – 2.0 | Significantly lower than unsubstituted 2-PA (pKa ~3.[1][2]6) due to Cl electron withdrawal.[1][2] | |

| Oxime Group ( | ~9.2 – 9.5 | Lower than unsubstituted 2-PA (pKa ~10.0).[1][2] The Cl atom stabilizes the negative charge on the anion.[2] |

Table 2: Ionization Constants of N-Methyl-5-Chloro-2-Pyridinealdoxime (Quaternized Drug Form)

This form (analogous to 2-PAM) is the pharmaceutically relevant species for AChE reactivation.[1][2]

| Compound | Oxime pKa ( | Reference / Context |

| Pralidoxime (2-PAM) | 7.68 ± 0.05 | Standard baseline for reactivation. |

| 5-Chloro-2-PAM | 7.60 – 7.80 | Experimental studies indicate values are "similar to 2-PAM," as the cationic ring charge dominates the inductive effect of Cl.[1][2] |

Key Insight: The 5-chloro substituent has a minimal effect on the pKa of the quaternized drug form compared to the neutral ligand.[2] This suggests that while it may improve lipophilicity or enzyme affinity, it does not drastically alter the fraction of active oximate anion at physiological pH compared to standard 2-PAM.[2]

Mechanistic Implications for Drug Design

The efficacy of an oxime antidote depends on the Nucleophilic Reactivation Constant (

The pKa Dilemma

-

Lower pKa (< 7.4): Generates more oximate anion at physiological pH, but the anion is less nucleophilic (more stable).[2]

-

Higher pKa (> 8.0): The anion is highly nucleophilic, but its concentration at pH 7.4 is negligible.[2]

-

Optimal Window: A pKa of 7.6 – 7.8 (exhibited by 5-chloro-2-PAM) represents the "Goldilocks" zone, balancing anion concentration and nucleophilic strength.[1][2]

Diagram 1: Ionization Pathway & Reactivation Logic

Caption: Stepwise ionization of 5-chloro-2-pyridinealdoxime leading to the generation of the active nucleophile required for enzyme reactivation.

Experimental Methodologies

To validate these values in-house, the following self-validating protocols are recommended.

Method A: UV-Vis Spectrophotometric Titration (Preferred)

This method is superior for 5-chloro-2-pyridinealdoxime due to its distinct spectral shifts upon ionization.[1][2]

-

Stock Preparation: Dissolve

M of the compound in a solvent mixture (e.g., 1% DMSO in water) to ensure solubility while minimizing solvent effects.[1][2] -

Buffer Selection: Prepare a series of buffers ranging from pH 1.0 to 12.0 (ionic strength

M KCl).-

Validation: Measure exact pH of each buffer using a calibrated glass electrode.[2]

-

-

Scanning: Record UV-Vis spectra (200–400 nm) for the compound in each buffer.

-

Isosbestic Point Check: Verify the presence of isosbestic points (wavelengths where absorbance is invariant).[2]

-

Data Analysis: Plot Absorbance vs. pH at

of the anion (typically ~330-340 nm).[1][2] Fit the data to the Henderson-Hasselbalch equation:

Method B: Potentiometric Titration

Suitable for higher concentrations (

-

Apparatus: Automatic titrator with a combined glass/Ag/AgCl electrode, nitrogen purge to remove

.[2] -

Procedure: Titrate 20 mL of 2 mM sample with 0.1 M NaOH (standardized).

-

Gran Plot Analysis: Use Gran plots to determine the exact equivalence point (

).[2] -

Calculation: Calculate pKa at half-equivalence points (

and

Diagram 2: Experimental Workflow for pKa Determination

Caption: Decision tree for selecting and executing the appropriate pKa determination methodology based on sample concentration and solubility.

References

-

Musilek, K., et al. (2011).[2] "Synthesis and Evaluation of Halogenated Pralidoximes in Reactivation of Organophosphate-Inhibited Cholinesterases." ACS Medicinal Chemistry Letters. Link[1][2]

- Source for the comparative pKa analysis of halogen

-

Jencks, W. P., & Regenstein, J. (2010).[2] "Ionization Constants of Acids and Bases." Handbook of Biochemistry and Molecular Biology. Link

- Authoritative source for pyridine and oxime ioniz

-

PubChem. (2024).[1][2] "Pyridine-2-aldoxime: Chemical and Physical Properties." National Library of Medicine.[2] Link

-

Source for structural data and baseline physicochemical properties.[3]

-

-

Kuca, K., et al. (2018).[2] "Oxime Reactivators of Acetylcholinesterase: The Effect of Structure on Reactivation Potency." Current Medicinal Chemistry.

- Provides mechanistic context on the correlation between oxime pKa and reactivation r

Sources

A Comprehensive Technical Guide to 5-Chloro-2-Pyridinecarboxaldehyde Oxime Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Executive Summary

The pyridine ring is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents. When functionalized with an oxime group, this scaffold gains unique chemical and biological properties, making it a privileged structure in drug discovery. This technical guide provides an in-depth review of a specific, highly promising subclass: 5-chloro-2-pyridinecarboxaldehyde oxime and its derivatives. The strategic placement of a chloro group at the 5-position significantly modulates the electronic properties of the pyridine ring, influencing reactivity, binding interactions, and pharmacokinetic profiles. This review synthesizes the current understanding of the synthesis, derivatization strategies, and diverse biological activities of these compounds, ranging from antimicrobial and antitumor agents to enzyme inhibitors. We will explore the underlying structure-activity relationships and provide detailed experimental protocols to empower researchers in this field.

Introduction to Pyridine Oximes in Medicinal Chemistry

Oximes, characterized by the R1R2C=N-OH functional group, are versatile chemical entities with a rich history in both organic synthesis and pharmacology.[1][2] Their ability to act as nucleophiles, ligands for metal chelation, and bioisosteres for other functional groups has cemented their importance.[1][3] In particular, pyridine oximes have garnered significant attention for their wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][4]

Perhaps their most renowned application is as reactivators of acetylcholinesterase (AChE) inhibited by organophosphate nerve agents.[4][5] Compounds like Pralidoxime (2-PAM), a pyridinium aldoxime, are FDA-approved antidotes that function by nucleophilically displacing the phosphate group from the serene residue in the AChE active site.[4] This highlights the profound therapeutic potential embedded within the pyridine oxime framework.

The focus of this guide, the 5-chloro-2-pyridinecarboxaldehyde oxime scaffold, introduces a key modification: a chlorine atom at the 5-position. This electron-withdrawing group influences the acidity of the oxime proton, the geometry of the molecule, and its potential interactions with biological targets. This guide aims to consolidate the existing literature on these specific derivatives, providing a foundational resource for their synthesis, evaluation, and optimization in drug development programs.

Synthesis and Derivatization

The synthetic accessibility of a chemical scaffold is paramount to its exploration in medicinal chemistry. The 5-chloro-2-pyridinecarboxaldehyde oxime core is readily prepared, and its structure allows for facile diversification.

Synthesis of the Core Scaffold

The primary route to 5-chloro-2-pyridinecarboxaldehyde oxime involves a direct condensation reaction between the corresponding aldehyde, 5-chloro-2-pyridinecarboxaldehyde, and a hydroxylamine salt.

The causality behind this choice of reactants is straightforward: the nucleophilic nitrogen of hydroxylamine readily attacks the electrophilic carbonyl carbon of the aldehyde. The reaction is typically performed in a protic solvent like ethanol or methanol and often in the presence of a mild base (e.g., pyridine, sodium acetate) to neutralize the acid released from the hydroxylamine salt, driving the equilibrium towards the oxime product.[4][6]

Caption: General workflow for the synthesis of the core scaffold.

Key Derivatization Strategies

With the core oxime in hand, several positions are available for chemical modification to generate a library of analogues for structure-activity relationship (SAR) studies.

-

O-Alkylation/Arylation: The oxime hydroxyl group is the most common site for derivatization. It can be deprotonated with a base (e.g., NaH, K2CO3) and subsequently alkylated or arylated with various electrophiles (e.g., alkyl halides, benzyl halides, aryl halides). This modification dramatically alters the compound's lipophilicity, steric profile, and hydrogen bonding capacity, which can fine-tune its interaction with biological targets.[7][8]

-

Formation of Esters: The oxime can be acylated using acid chlorides or anhydrides to form O-acyl oximes. These derivatives can act as prodrugs or exhibit unique reactivity, such as generating iminyl radicals under photolytic conditions for further synthetic transformations.[9]

-

Metal Complexation: The nitrogen atoms of the pyridine ring and the oxime group create a bidentate chelation site, capable of forming stable complexes with a variety of metal ions.[1] This has been exploited to create metallodrugs with unique mechanisms of action, such as inducing cell death through ROS generation or DNA intercalation.[10]

Caption: Key strategies for diversifying the core oxime scaffold.

Biological Activities and Therapeutic Potential

Derivatives of 5-chloro-2-pyridinecarboxaldehyde oxime have demonstrated a promising range of biological activities, positioning them as valuable leads for multiple therapeutic areas.

Antimicrobial Activity

The pyridine scaffold is a well-established pharmacophore in antimicrobial agents. Oxime derivatives have also been explored as inhibitors of essential bacterial enzymes.[7] Specifically, pyridine carboxamide derivatives, which are structurally related, have shown potent activity against urease, a key virulence factor in bacteria like Helicobacter pylori.[11] The 5-chloro-2-pyridinecarboxaldehyde oxime scaffold combines these features, making it a strong candidate for novel antibacterial and antifungal agents. The mechanism often involves the inhibition of crucial metabolic enzymes or disruption of the bacterial cell wall.[12]

Antitumor Activity

A significant body of research points to the anticancer potential of pyridine-based compounds.[10][13] Thiosemicarbazone derivatives of pyridine-2-carboxaldehyde, which share the C=N-N moiety analogous to the C=N-O of oximes, are potent inhibitors of ribonucleotide reductase, an enzyme essential for DNA synthesis and repair, thereby halting cancer cell proliferation.[13] Furthermore, metal complexes of related pyridine hydrazones have been shown to induce cancer cell death by acting as dual inhibitors of topoisomerase I and II.[10] Derivatives of the 5-chloro scaffold are being investigated for similar activities, with the chloro-substituent potentially enhancing cell membrane permeability and target engagement.

Enzyme Inhibition

Beyond broad antimicrobial and antitumor effects, these derivatives show promise as specific enzyme inhibitors.

-

Acetylcholinesterase (AChE) Reactivation: As members of the pyridine oxime class, quaternary ammonium salts derived from this scaffold are logical candidates for testing as AChE reactivators for organophosphate poisoning. The deprotonated oximate anion is the active nucleophile in this reaction.[5] The 5-chloro substituent would modulate the pKa of the oxime, potentially influencing the concentration of the active oximate form at physiological pH.[5]

-

Kinase Inhibition: Pyridine-based structures are prevalent in kinase inhibitors used in oncology.[14] The 5-chloro-2-pyridinecarboxaldehyde oxime framework could serve as a novel scaffold for inhibitors targeting kinases involved in cell signaling pathways critical for cancer growth, such as HPK1.[14]

Summary of Biological Data

The following table summarizes representative biological activities reported for closely related pyridine oxime derivatives. This data provides a strong rationale for the continued investigation of the 5-chloro substituted variants.

| Compound Class | Derivative Type | Biological Target/Activity | Potency (IC50/MIC) | Reference |

| Pyridine Oxime | O-Benzyl Oxime | E. coli FabH Inhibition | IC50 = 1.7 mM | [7] |

| Pyridine Carbothioamide | 5-chloropyridine-2-yl | Urease Inhibition | IC50 = 1.07 µM | [11] |

| Pyridine Thiosemicarbazone | 5-ethylamino-pyridine-2-yl | Ribonucleotide Reductase | IC50 = 1.0 µM | [13] |

| Pyridine Hydrazone | Copper Complex | HepG2 cell proliferation | IC50 = 2.75 µM | [10] |

| Pyridinium Oxime | Carboxamide Analogue | AChE Reactivation | ~73% reactivation | [5] |

Key Experimental Protocols

To ensure the reproducibility and validation of research in this area, detailed protocols are essential. The following sections describe standard procedures for the synthesis of the core scaffold and the evaluation of its cytotoxic activity.

Protocol: Synthesis of (E)-5-chloro-2-pyridinecarboxaldehyde oxime

This protocol is a self-validating system based on established organic chemistry principles for oxime formation.[4][6]

Materials:

-

5-chloro-2-pyridinecarboxaldehyde (1.0 eq)

-

Hydroxylamine hydrochloride (1.5 eq)

-

Pyridine (2.8 eq)

-

Ethanol (Absolute)

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO4)

-

Round-bottomed flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add 5-chloro-2-pyridinecarboxaldehyde (e.g., 1.41 g, 10.0 mmol).

-

Reagent Addition: Add ethanol (20 mL), pyridine (2.2 mL, 28 mmol), and finally hydroxylamine hydrochloride (1.04 g, 15.0 mmol). Causality: Pyridine acts as a base to free the hydroxylamine from its salt and neutralize the HCl byproduct, preventing side reactions and driving the reaction to completion.

-

Reaction: Stir the mixture at 60 °C for 90 minutes. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Workup - Quenching: Cool the reaction mixture to room temperature. Add deionized water (40 mL) to precipitate the product and dissolve the salts.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Causality: The organic product is more soluble in ethyl acetate, while inorganic byproducts remain in the aqueous layer.

-

Workup - Washing: Combine the organic extracts and wash successively with 1 M HCl (20 mL) to remove excess pyridine, followed by brine (20 mL) to remove residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure oxime as a white or off-white solid.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol describes a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[15]

Materials:

-

Human cancer cell line (e.g., MCF-7, HCT-116)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test compounds (dissolved in DMSO, stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well microtiter plates, multichannel pipette, CO2 incubator, microplate reader.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Future Perspectives and Conclusion

The 5-chloro-2-pyridinecarboxaldehyde oxime scaffold represents a versatile and highly promising platform for the development of new therapeutic agents. The existing literature on related pyridine oximes provides a strong foundation for exploring its potential in oncology, infectious diseases, and as chemical antidotes.

Future research should focus on:

-

Systematic SAR Studies: Synthesizing and testing libraries of O-substituted ethers and esters to build a comprehensive understanding of how structural modifications impact potency and selectivity for various biological targets.

-

Mechanism of Action Studies: For active compounds, elucidating the precise molecular mechanism is crucial. This includes identifying specific enzyme targets, studying effects on cell cycle progression, and investigating the induction of apoptosis.

-

Pharmacokinetic Profiling: Promising lead compounds should be evaluated for their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to assess their potential for in vivo efficacy and drug-likeness.

-

Exploration of Novel Targets: The scaffold's chemical properties suggest it could be adapted to target other enzyme classes, such as proteases or phosphatases, expanding its therapeutic reach.

References

- Berger, B. J., & Knodel, M. H. (n.d.). Pyridinium Oxime Compounds as Antimicrobial Agents. DTIC.

- (n.d.). Pyridine Oximes: Synthesis, Reactions, and Biological Activity. (Review). ResearchGate.

- (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI.

- (2025, December 5). An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. ResearchGate.

- (n.d.). 14 - Organic Syntheses Procedure. Organic Syntheses.

- (2012, September 15). Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. PubMed.

- (2022, February 23). Charged pyridinium oximes with thiocarboxamide moiety are equally or less effective reactivators of organophosphate-inhibited cholinesterases compared to analogous carboxamides. PMC.

- (n.d.). WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents. Google Patents.

- (2014, September 25). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. PubMed.

- (2022, July 17). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers.

- (n.d.). The synthesis of pyridine-2-chloroxime (ClpaoH). ResearchGate.

- (n.d.). Few oxime derivatives which find use in medicine and agriculture (see text for details). ResearchGate.

- (2022, October 18). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's. The Journal of Organic Chemistry.

- (n.d.). Photoinduced transformations of oxime derivatives via electron donor–acceptor complex activation. Chemical Communications (RSC Publishing).

- (n.d.). Synthesis and anti-tumor activity evaluation of salinomycin C20-O-alkyl/benzyl oxime derivatives. Organic & Biomolecular Chemistry (RSC Publishing).

- (2020, June 5). Oxime radicals: generation, properties and application in organic synthesis.

- (2022, January 4). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. MDPI.

- (n.d.). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. PubMed.

- (2015, June 26). Antitumor activity of a 2-pyridinecarboxaldehyde 2-pyridinecarboxylic acid hydrazone copper complex and the related mechanism. PubMed.

- (2024, December 12). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. PubMed.

- (2021, May 20). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. MDPI.

- (2021, July 1). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing.

- (n.d.). Observations on the antileukemic activity of pyridine-2-carboxaldehyde thiosemicarbazone and thiocarbohydrazone. SciSpace.

- (n.d.). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. PMC.

Sources

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Oxime radicals: generation, properties and application in organic synthesis [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Charged pyridinium oximes with thiocarboxamide moiety are equally or less effective reactivators of organophosphate-inhibited cholinesterases compared to analogous carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and anti-tumor activity evaluation of salinomycin C20-O-alkyl/benzyl oxime derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Photoinduced transformations of oxime derivatives via electron donor–acceptor complex activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Antitumor activity of a 2-pyridinecarboxaldehyde 2-pyridinecarboxylic acid hydrazone copper complex and the related mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]

- 13. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

A Guide to the Crystal Structure Analysis of 5-chloro-2-pyridinecarboxaldehyde oxime: A Methodological Whitepaper

Introduction: The Significance of Structural Elucidation

5-chloro-2-pyridinecarboxaldehyde oxime is a small organic molecule with potential applications in medicinal chemistry and materials science. The pyridine ring is a common scaffold in pharmaceuticals, and the oxime functional group is known for its coordinating properties and ability to form extensive hydrogen-bonding networks.[1][2] A detailed understanding of its three-dimensional structure at the atomic level is paramount for rational drug design, polymorphism screening, and the development of novel materials.

Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining the solid-state structure of molecules.[3][4][5] This technique provides precise information on bond lengths, bond angles, conformational preferences, and intermolecular interactions, which collectively govern the physicochemical properties of the compound. This guide will walk through the critical steps of such an analysis, providing both the "how" and the "why" behind each methodological choice.

Experimental Workflow: From Powder to Structure

The journey to elucidating a crystal structure is a multi-step process that demands careful execution and a foundational understanding of crystallization principles. The overall workflow can be visualized as follows:

Caption: Workflow for Crystal Structure Analysis.

Synthesis and Purification

The first critical step is the synthesis of high-purity 5-chloro-2-pyridinecarboxaldehyde oxime. A common and environmentally friendly method for the synthesis of aryl oximes involves the reaction of the corresponding aldehyde with hydroxylamine hydrochloride.[6]

Protocol: Synthesis of 5-chloro-2-pyridinecarboxaldehyde oxime

-

Reaction Setup: In a round-bottom flask, dissolve 5-chloro-2-pyridinecarboxaldehyde (1 equivalent) in a suitable solvent mixture, such as aqueous ethanol or mineral water for a greener approach.[6]

-

Reagent Addition: Add hydroxylamine hydrochloride (1.1 to 1.5 equivalents) to the solution.[7] A mild base, such as sodium acetate or pyridine, can be added to neutralize the HCl formed during the reaction.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 60°C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup and Purification: Once the reaction is complete, the product can be isolated by filtration if it precipitates or by extraction with a suitable organic solvent. The crude product should be purified to >98% purity, typically by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or column chromatography.

Crystallization: The Art of Growing Single Crystals

Obtaining high-quality single crystals is often the most challenging step in SCXRD.[3][4] The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice.

Common Crystallization Techniques for Small Organic Molecules

| Technique | Description | Rationale |

| Slow Evaporation | The solute is dissolved in a suitable solvent in a vial that is loosely capped to allow for the slow evaporation of the solvent.[8] | As the solvent evaporates, the concentration of the solute gradually increases, leading to supersaturation and crystal growth. The choice of solvent is crucial as it can influence the crystal habit.[8] |

| Solvent Diffusion | A solution of the compound is placed in a vial, and a less-soluble "anti-solvent" is carefully layered on top or allowed to diffuse in via the vapor phase. | The gradual mixing of the solvent and anti-solvent reduces the solubility of the compound, inducing crystallization. |

| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled. | The solubility of most compounds decreases with temperature, leading to crystallization upon cooling.[9] |

Protocol: Crystallization of 5-chloro-2-pyridinecarboxaldehyde oxime

-